![molecular formula C23H23ClN2O4 B6602483 2-{[1-(2-chlorophenyl)-5-(3-cyclopropoxyphenyl)-1H-pyrazol-3-yl]methoxy}-2-methylpropanoic acid CAS No. 2230186-18-0](/img/structure/B6602483.png)
2-{[1-(2-chlorophenyl)-5-(3-cyclopropoxyphenyl)-1H-pyrazol-3-yl]methoxy}-2-methylpropanoic acid
Descripción general
Descripción
VB124 is an orally active, potent, and selective inhibitor of monocarboxylate transporter 4 (MCT4). This compound is known for its ability to specifically inhibit lactate efflux, making it highly selective for MCT4 over monocarboxylate transporter 1 (MCT1). VB124 has shown significant potential in the research of cardiac hypertrophy, heart failure, and metabolism .
Aplicaciones Científicas De Investigación
VB124 has a wide range of scientific research applications:
Cardiac Hypertrophy and Heart Failure: VB124 is used to study the effects of lactate transport inhibition on cardiac hypertrophy and heart failure.
Mitochondrial Respiration: Research has shown that VB124 enhances mitochondrial respiration and myocardial salvage following ischemic reperfusion injury.
Métodos De Preparación
The synthesis of VB124 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is available in various forms, such as solid and solution, and can be dissolved in dimethyl sulfoxide (DMSO) for experimental use .
Análisis De Reacciones Químicas
VB124 primarily undergoes inhibition reactions where it inhibits the lactate efflux in cells expressing MCT4. The compound has an inhibitory concentration (IC50) of 8.6 nanomolar for lactate import and 19 nanomolar for lactate export in MDA-MB-231 cells . It shows very little inhibitory activity for MCT1, with an IC50 of 24 micromolar for lactate export in BT20 cells . The major product of these reactions is the inhibition of lactate transport, which is crucial for its applications in cardiac and metabolic research.
Mecanismo De Acción
VB124 exerts its effects by selectively inhibiting the monocarboxylate transporter 4 (MCT4), which is responsible for the transport of lactate across cell membranes. By inhibiting MCT4, VB124 increases intracellular lactate levels, which can affect various metabolic pathways. This inhibition is particularly important in conditions such as cardiac hypertrophy and heart failure, where lactate transport plays a crucial role . The mechanism is also dependent on pyruvate oxidation via the mitochondrial pyruvate carrier (MPC1) .
Comparación Con Compuestos Similares
VB124 is unique in its high selectivity for MCT4 over MCT1. Similar compounds include:
AZD3965: Another MCT4 inhibitor, but with different selectivity and potency profiles.
BAY-8002: Known for its inhibitory effects on lactate transport, but with varying degrees of selectivity for different monocarboxylate transporters.
SR13800: A compound with similar applications in metabolic and cardiac research, but with distinct molecular targets and pathways
VB124 stands out due to its potent and selective inhibition of MCT4, making it a valuable tool in the study of lactate transport and its implications in various diseases.
If you have any more questions or need further details, feel free to ask!
Propiedades
IUPAC Name |
2-[[1-(2-chlorophenyl)-5-(3-cyclopropyloxyphenyl)pyrazol-3-yl]methoxy]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4/c1-23(2,22(27)28)29-14-16-13-21(26(25-16)20-9-4-3-8-19(20)24)15-6-5-7-18(12-15)30-17-10-11-17/h3-9,12-13,17H,10-11,14H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHRLEZWTVYGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC1=NN(C(=C1)C2=CC(=CC=C2)OC3CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2-ethyl-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B6602402.png)


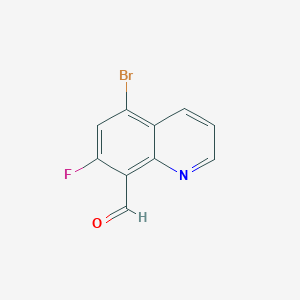
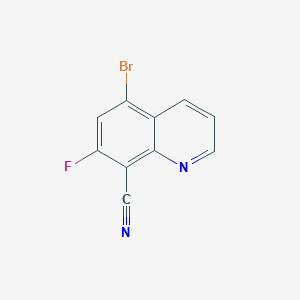
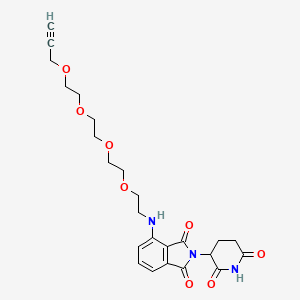
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602454.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602462.png)
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enoic acid](/img/structure/B6602478.png)
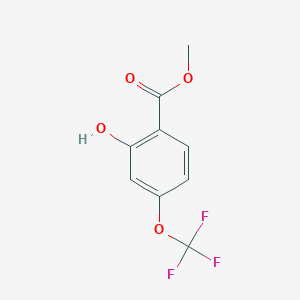

amine hydrochloride](/img/structure/B6602499.png)
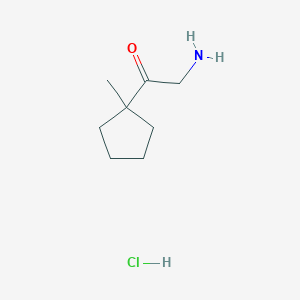
![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)